1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine
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Overview
Description
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H16N4O. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazol-4-amine: A structurally similar compound with different substituents at the 3-position.
3,5-Dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with methyl groups at the 3 and 5 positions.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A compound with nitro groups, used in energetic materials.
Uniqueness
1,5-Dimethyl-3-morpholino-1H-pyrazol-4-amine is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1,5-dimethyl-3-morpholin-4-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c1-7-8(10)9(11-12(7)2)13-3-5-14-6-4-13/h3-6,10H2,1-2H3 |
InChI Key |
ACPRWURFFDHZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N2CCOCC2)N |
Origin of Product |
United States |
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